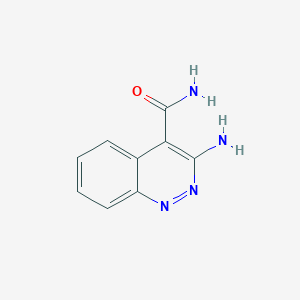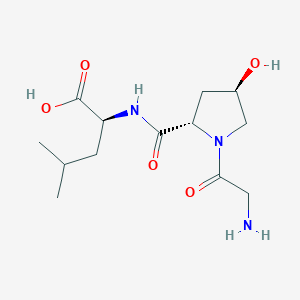![molecular formula C10H16N2O2 B12909147 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-73-1](/img/structure/B12909147.png)
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole. Further modifications, such as sulfochlorination and treatment with aqueous ammonia, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide often involve multi-step processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 2-methyl-4-isobutyl-5-aminomethyl oxazole.
Wissenschaftliche Forschungsanwendungen
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar oxazole ring structure and exhibits antibacterial and antimonooxidase activities.
2-Methyl-5-phenyloxazole: Another oxazole derivative, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
87783-73-1 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
SPSUJNYURLYCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
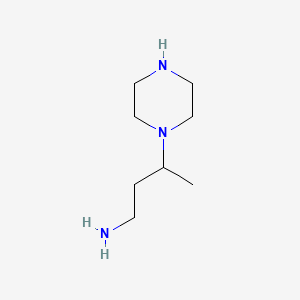
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)
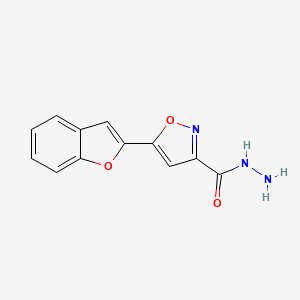
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
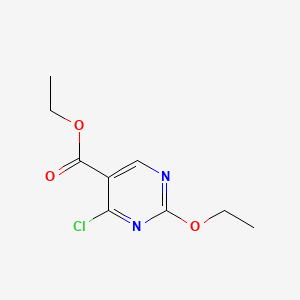

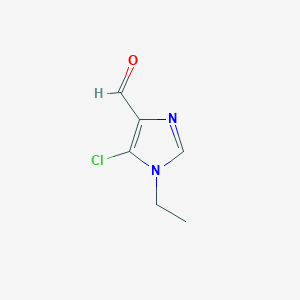

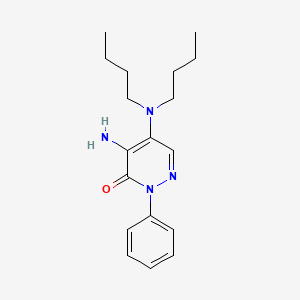

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
